molecular formula C31H23FN2O2 B11571212 (3E)-3-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11571212
M. Wt: 474.5 g/mol
InChI Key: WRNGQSWDNCNWPC-LHLOQNFPSA-N
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Description

(3E)-3-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes an indole core, a fluorophenoxyethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution reaction where the indole core reacts with 2-(2-fluorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Final Compound: The final step involves the condensation reaction between the intermediate product and 1-phenyl-2,3-dihydro-1H-indol-2-one under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxyethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(3E)-3-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores, such as tryptamines and indole-3-carbinol.

    Fluorophenoxy Compounds: Compounds with similar fluorophenoxy groups, such as fluoxetine and other fluorinated pharmaceuticals.

Uniqueness

(3E)-3-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H23FN2O2

Molecular Weight

474.5 g/mol

IUPAC Name

(3E)-3-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C31H23FN2O2/c32-27-14-6-9-17-30(27)36-19-18-33-21-22(24-12-4-7-15-28(24)33)20-26-25-13-5-8-16-29(25)34(31(26)35)23-10-2-1-3-11-23/h1-17,20-21H,18-19H2/b26-20+

InChI Key

WRNGQSWDNCNWPC-LHLOQNFPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=C\C4=CN(C5=CC=CC=C54)CCOC6=CC=CC=C6F)/C2=O

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN(C5=CC=CC=C54)CCOC6=CC=CC=C6F)C2=O

Origin of Product

United States

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